molecular formula C11H13BrFNO3S B2494808 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol CAS No. 2130454-39-4

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol

Cat. No.: B2494808
CAS No.: 2130454-39-4
M. Wt: 338.19
InChI Key: XZKAUAQPZMWQLK-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol is a chemical compound with the molecular formula C11H13BrFNO3S It is characterized by the presence of a piperidin-4-ol moiety attached to a 5-bromo-2-fluorobenzene sulfonyl group

Scientific Research Applications

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol” can provide detailed safety and hazard information .

Preparation Methods

The synthesis of 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-2-fluorobenzene and piperidin-4-ol.

    Sulfonylation Reaction: The 5-bromo-2-fluorobenzene undergoes a sulfonylation reaction with a suitable sulfonyl chloride reagent to form the sulfonyl intermediate.

    Coupling Reaction: The sulfonyl intermediate is then coupled with piperidin-4-ol under appropriate reaction conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperidin-4-ol moiety may also contribute to the compound’s overall biological activity by interacting with cellular receptors or enzymes.

Comparison with Similar Compounds

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol can be compared with other similar compounds, such as:

    1-[(5-Bromo-2-chlorobenzene)sulfonyl]piperidin-4-ol: This compound has a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-[(5-Bromo-2-methylbenzene)sulfonyl]piperidin-4-ol: The presence of a methyl group instead of fluorine can influence the compound’s chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)sulfonylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO3S/c12-8-1-2-10(13)11(7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKAUAQPZMWQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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